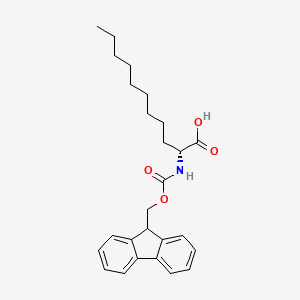
Fmoc-D-2Aund-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-2Aund-OH is a synthetic amino acid derivative . Its chemical name is ®-N-(9-Fluorenylmethyloxycarbonyl)-2-amino-undecanoic acid . It has a molecular formula of C26H33NO4 and a molecular weight of 423.54 g/mol .
Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Wissenschaftliche Forschungsanwendungen
Fmoc-D-2Aund-OH is used in a variety of scientific research applications, including drug discovery, enzyme engineering, and protein engineering. It is also used in the synthesis of peptides and oligonucleotides. In addition, DMF is used in the production of polymers, pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
Target of Action
Fmoc-modified amino acids and short peptides are known to possess eminent self-assembly features . These compounds show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .
Mode of Action
The Fmoc group in (2R)-2-(Fmoc-amino)undecanoic acid promotes the association of building blocks, leading to the formation of self-assembled structures . This is due to the inherent hydrophobicity and aromaticity of the Fmoc moiety
Biochemical Pathways
Fmoc-modified amino acids and short peptides are known to have applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Pharmacokinetics
The inherent hydrophobicity and aromaticity of the fmoc moiety may influence these properties .
Result of Action
Fmoc-modified amino acids and short peptides are known to possess eminent self-assembly features , which could potentially lead to the formation of functional materials .
Action Environment
The inherent hydrophobicity and aromaticity of the fmoc moiety may play a role in these aspects .
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-D-2Aund-OH is a versatile solvent that is widely used in organic synthesis. It has a relatively low boiling point, which makes it suitable for use in a variety of lab experiments. Additionally, DMF is miscible with most organic solvents and can be used in the synthesis of peptides and oligonucleotides. However, DMF is also volatile and can cause irritation to the eyes, skin, and respiratory tract if exposed to high concentrations over a prolonged period of time.
Zukünftige Richtungen
The use of Fmoc-D-2Aund-OH in scientific research is likely to continue to expand in the future, as new applications are developed. Possible future directions include the use of DMF in the synthesis of peptide and oligonucleotide analogs, as well as the development of new catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of DMF is necessary to ensure its safe use in laboratory experiments.
Synthesemethoden
The synthesis of Fmoc-D-2Aund-OH is typically achieved through the reaction of Fmoc-D-2Aund-OHformamide and this compound. The reaction is carried out in aqueous solution at a temperature of 70°C. The reaction is catalyzed by an amine, such as pyridine, and the reaction time is typically between 1-2 hours. The reaction yields a yellow-colored product, which is then purified by distillation.
Safety and Hazards
The safety data sheet for a similar compound, Fmoc-D-phenylalanine, indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to avoid release to the environment .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGFQSURTWTSB-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



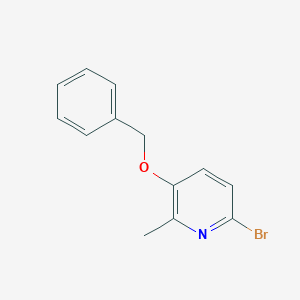

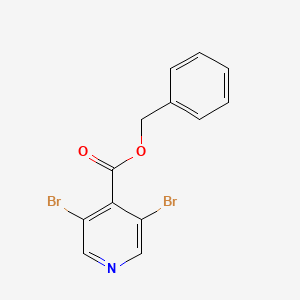




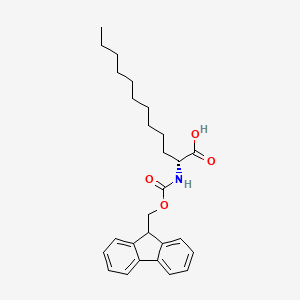

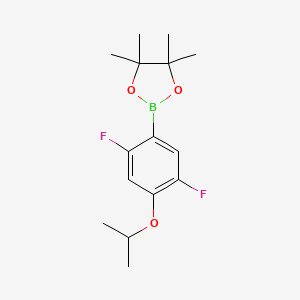
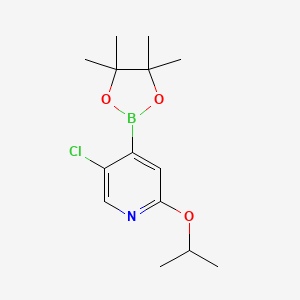
![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)